molecular formula C5H10O4 B13814942 2-hydroxyethyl (2S)-2-hydroxypropanoate

2-hydroxyethyl (2S)-2-hydroxypropanoate

Cat. No.: B13814942
M. Wt: 134.13 g/mol
InChI Key: YVOWOLLEVWDWOH-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:

Lactic Acid+Ethylene Glycol2-Hydroxyethyl (2S)-2-hydroxypropanoate+Water\text{Lactic Acid} + \text{Ethylene Glycol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Ethylene Glycol→2-Hydroxyethyl (2S)-2-hydroxypropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes and ketones.

    Reduction: Yields alcohols.

    Substitution: Forms esters and ethers, depending on the reagents used.

Scientific Research Applications

2-Hydroxyethyl (2S)-2-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Serves as a substrate in enzymatic reactions and metabolic studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.

    Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other essential biomolecules. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.

    2-Hydroxyethyl acrylate: Employed in the synthesis of polymers and coatings.

    Ethylene glycol: A precursor in the synthesis of various esters and polymers.

Uniqueness

2-Hydroxyethyl (2S)-2-hydroxypropanoate is unique due to its dual functionality, possessing both hydroxyl and ester groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its biocompatibility and biodegradability further enhance its appeal in medical and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for innovative uses and further advancements in related fields.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

2-hydroxyethyl (2S)-2-hydroxypropanoate

InChI

InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1

InChI Key

YVOWOLLEVWDWOH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)OCCO)O

Canonical SMILES

CC(C(=O)OCCO)O

Origin of Product

United States

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